molecular formula C15H14N6O B1379700 1-benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbohydrazide CAS No. 1638612-99-3

1-benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B1379700
CAS No.: 1638612-99-3
M. Wt: 294.31 g/mol
InChI Key: IOAMLQHSGKQJCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbohydrazide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules. The presence of both triazole and pyridine rings in its structure contributes to its versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, which is then converted to its corresponding acid chloride using reagents such as thionyl chloride. The acid chloride is subsequently reacted with hydrazine hydrate to form the carbohydrazide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and temperature control can enhance the reproducibility and safety of the process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

Scientific Research Applications

1-benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The pyridine ring can interact with aromatic residues in proteins, affecting their function. These interactions can disrupt biological pathways, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-1H-1,2,3-triazole-4-carbohydrazide: Lacks the pyridine ring but shares the triazole and carbohydrazide moieties.

    5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbohydrazide: Lacks the benzyl group but retains the pyridine and triazole rings.

    1-benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid: Contains a carboxylic acid group instead of the carbohydrazide moiety.

Uniqueness

1-benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbohydrazide is unique due to the combination of its benzyl, pyridine, and triazole rings, along with the carbohydrazide functional group. This unique structure contributes to its diverse reactivity and potential biological activities, making it a valuable compound in various fields of research.

Properties

IUPAC Name

1-benzyl-5-pyridin-3-yltriazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c16-18-15(22)13-14(12-7-4-8-17-9-12)21(20-19-13)10-11-5-2-1-3-6-11/h1-9H,10,16H2,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAMLQHSGKQJCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NN)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 2
Reactant of Route 2
1-benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 3
1-benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 4
1-benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 5
1-benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 6
Reactant of Route 6
1-benzyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.